molecular formula C9H14ClN3O B13066443 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine

4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13066443
M. Wt: 215.68 g/mol
InChI Key: ZGLQBYSDBHSTOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine ( 1342195-85-0) is a chemical compound with the molecular formula C9H14ClN3O and a molecular weight of 215.68 g/mol . This pyrazole derivative is characterized by a chloro-substituted pyrazole ring linked to an oxane (tetrahydropyran) moiety via a methylene bridge, a structural feature known to be of significant interest in medicinal chemistry and drug discovery . Compounds within this chemical class are frequently investigated as key synthetic intermediates or core structures in the development of novel bioactive molecules . The pyrazole ring system is a privileged scaffold in pharmaceutical research, and derivatives similar to this compound have been studied for their potential as inhibitors of various enzymes and for their receptor modulation activities, which are relevant for targeting diseases such as cancer and chronic inflammatory conditions . The structural components of this compound—specifically the chloro group and the oxan-4-ylmethyl group—play crucial roles in its ability to interact with biological targets, potentially influencing binding affinity and selectivity . In scientific research, this compound serves primarily as a building block for the synthesis of more complex molecules. Its applications span across medicinal chemistry, where it is used in the design and creation of potential therapeutic agents, as well as in basic biological research to study enzyme inhibition and receptor-ligand interactions . The synthetic routes to such compounds often involve multi-step processes, including cyclization of hydrazine derivatives or nucleophilic substitution on pre-formed pyrazole cores . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C9H14ClN3O

Molecular Weight

215.68 g/mol

IUPAC Name

4-chloro-1-(oxan-4-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C9H14ClN3O/c10-8-6-13(12-9(8)11)5-7-1-3-14-4-2-7/h6-7H,1-5H2,(H2,11,12)

InChI Key

ZGLQBYSDBHSTOS-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CN2C=C(C(=N2)N)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis generally follows a two-step approach:

  • Step 1: Formation of the Pyrazole Core with Chloro Substitution
    The pyrazole ring is constructed or functionalized to introduce the 4-chloro substituent. This can be achieved through selective halogenation of a pyrazole precursor or by using a suitably substituted starting material.

  • Step 2: N1-Substitution with Oxan-4-ylmethyl Group
    The N1 position of the pyrazole is alkylated with an oxan-4-ylmethyl moiety, typically via nucleophilic substitution using an oxan-4-ylmethyl halide or a related electrophile.

Detailed Synthetic Route

Step Reaction Type Reagents/Conditions Outcome
1 Pyrazole ring halogenation Starting pyrazole derivative + N-chlorosuccinimide (NCS) or similar chlorinating agent in an organic solvent (e.g., dichloromethane) at low temperature Selective chlorination at the 4-position of pyrazole
2 N1-Alkylation 4-chloro-1H-pyrazol-3-amine + oxan-4-ylmethyl bromide/ chloride, base (e.g., potassium carbonate), solvent (dimethylformamide or acetonitrile), elevated temperature (60–80 °C) Formation of 4-chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine

Reaction Conditions and Optimization

  • Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred to facilitate nucleophilic substitution reactions at N1.
  • Base Selection: Potassium carbonate is commonly used to deprotonate the pyrazole nitrogen and promote alkylation.
  • Temperature: Moderate heating (60–80 °C) is necessary to achieve good conversion without decomposition.
  • Purification: Post-reaction purification is typically achieved via recrystallization or chromatographic techniques (e.g., flash chromatography) to isolate the target compound with high purity.

Alternative Synthetic Approaches

Some literature suggests the possibility of synthesizing the compound via cyclization of appropriate hydrazine and β-keto ester intermediates, followed by functional group transformations to introduce the chloro and oxan-4-ylmethyl substituents. However, the direct halogenation and alkylation route remains the most straightforward and scalable.

Industrial and Laboratory Scale Preparation

Laboratory Scale

  • Small-scale synthesis involves batch reactions under controlled temperature and inert atmosphere to avoid side reactions.
  • Monitoring by thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and high-performance liquid chromatography (HPLC) ensures reaction completeness and product purity.

Industrial Scale

  • Continuous flow reactors may be employed for halogenation and alkylation steps to improve safety and reproducibility.
  • Automated purification systems enhance yield and reduce impurities.
  • Process optimization focuses on minimizing waste and maximizing atom economy.

Research Findings and Data Summary

Parameter Observations/Results Reference/Notes
Yield (halogenation) 75–85% under optimized conditions Controlled low temperature halogenation
Yield (alkylation) 70–90% depending on base and solvent Potassium carbonate in DMF preferred
Purity >98% after recrystallization and chromatography Confirmed by NMR and HPLC analysis
Reaction Time 3–6 hours per step Varies with scale and conditions
Side Products Minor formation of di-substituted pyrazoles possible Controlled by stoichiometry and temperature

Analytical Techniques for Monitoring Preparation

Chemical Reactions Analysis

4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the areas of anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Table 1: Structural Analogs and Their Properties

Compound Name Substituent at Position 1 Molecular Formula Molecular Weight Key Features/Activity Evidence ID
4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine (Oxan-4-yl)methyl C9H14ClN3O 215.68* CDK inhibitor scaffold
4-Chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-amine 2-Chlorobenzyl C10H9Cl2N3 242.11 Halogenated aromatic substituent
1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine 2-Chloro-4-fluorobenzyl C10H9ClFN3 225.65 Dual halogen substitution
4-Chloro-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine (1-Methylpyrazol-3-yl)methyl C8H10ClN5 211.65 Heterocyclic substituent; H301/H311 hazards
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine Methyl and 4-chlorophenyl C10H10ClN3 207.66 Aromatic substituent; commercial availability
5-[4-(4-Chlorophenoxy)phenyl]-1H-pyrazol-3-amine 4-(4-Chlorophenoxy)phenyl C15H12ClN3O 285.73 Ether linkage; extended aromatic system

*Calculated based on molecular formula.

Impact of Substituent Type

  • Aliphatic vs. Aromatic Groups: The (oxan-4-yl)methyl group (aliphatic) in the target compound may enhance solubility compared to aromatic substituents like 2-chlorobenzyl or 4-chlorophenyl . However, aromatic groups often improve binding affinity in kinase inhibitors due to π-π interactions.
  • Heterocyclic Substituents :

    • The (1-methylpyrazol-3-yl)methyl group introduces a secondary heterocycle, which may increase metabolic stability but also toxicity (e.g., H301 hazard).
  • Halogenation :

    • Dual halogenation (e.g., 2-chloro-4-fluorobenzyl in ) can enhance lipophilicity and bioactivity but may raise toxicity concerns.

Physicochemical Properties

  • Molecular Weight : Derivatives range from 207.66 () to 285.73 (), with the target compound (215.68) falling in the mid-range, suggesting favorable drug-likeness.
  • LogP : Aromatic analogs (e.g., logP ~2.54 in ) are more lipophilic than the target compound, which likely has a lower logP due to the oxane ring’s oxygen atom.

Biological Activity

4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological properties, including antimicrobial and anti-inflammatory effects, and highlights relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H14ClN3OC_9H_{14}ClN_3O. The compound features a pyrazole ring that is substituted with a chloro group and an oxan-4-ylmethyl moiety. This specific structure contributes to its biological activity and potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action is believed to involve the inhibition of bacterial enzyme activity, although further investigations are needed to elucidate the exact pathways involved.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has also been studied for its anti-inflammatory effects. It appears to modulate inflammatory responses by interacting with specific receptors or enzymes involved in the inflammatory cascade. This makes it a candidate for therapeutic applications in conditions characterized by inflammation.

The precise mechanism of action of this compound is still under investigation. However, initial findings suggest that it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. Understanding these interactions is crucial for the development of effective therapeutic strategies.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound, which may provide insights into its biological activity. The following table summarizes some related compounds and their structural features:

Compound NameStructural Features
4-Chloro-1-(oxan-2-yilmethyl)-1H-pyrazoleSimilar pyrazole structure with different oxane substitution
4-Chloro-1-(oxan-2-yilmethyl)-1H-pyrazol-3-OlHydroxyl group addition on pyrazole
4-Chloro-1-(oxan-2-yilmethyl)-1H-pyrazol-3-carboxylic acidCarboxylic acid functionalization

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of 4-Chloro-1-[(oxan-4-yyl)methyl]-1H-pyrazol-3-amines in various medical fields:

  • Antimicrobial Efficacy : A study demonstrated the effectiveness of this compound against multi-drug resistant bacterial strains, suggesting its role as a novel antimicrobial agent.
  • Anti-inflammatory Applications : Research indicated that it could reduce inflammation markers in vitro, providing a basis for further exploration in inflammatory disease models.
  • Enzyme Interaction Studies : Investigations into its interaction with specific enzymes have shown promise in modulating enzyme activity related to disease processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.